N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(thiophen-3-yl)benzaldehyde with 2-amino-2-(4-methoxyphenyl)ethanol under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.
Reduction: Formation of N-(2-amino-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.
Substitution: Formation of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-substituted phenyl)propanamide.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-hydroxyphenyl)propanamide
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-chlorophenyl)propanamide
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-nitrophenyl)propanamide
Uniqueness
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a thiophene ring and a methoxy group, which confer distinct electronic and steric properties. These features can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique combination of functional groups, including a hydroxyethyl group, a thiophene moiety, and a methoxyphenyl group. These structural characteristics are believed to contribute to its diverse biological activities.
Structural Feature | Description |
---|---|
Hydroxyethyl Group | Enhances solubility and may facilitate interactions with biological targets. |
Thiophene Moiety | Known for its electron-rich properties, potentially enhancing reactivity and binding affinity. |
Methoxyphenyl Group | May contribute to hydrophobic interactions that stabilize binding to target proteins. |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound across different parameters:
1. Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is hypothesized to enhance these activities through interactions with biological targets involved in cancer progression.
3. Case Studies
A notable case study involved the testing of a related compound against Toxocara canis, where it demonstrated significant antiparasitic activity with lower cytotoxicity compared to established drugs like albendazole . This suggests that this compound could be developed as a safer alternative for treating parasitic infections.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has not been extensively studied; however, predictions based on similar compounds indicate favorable drug-likeness characteristics:
Parameter | Value |
---|---|
LogP (Partition Coefficient) | Predicted to be favorable for membrane permeability |
Solubility | Expected to be moderate due to hydroxyethyl group |
Bioavailability | Anticipated to be high based on structural attributes |
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-26-20-9-2-16(3-10-20)4-11-22(25)23-14-21(24)18-7-5-17(6-8-18)19-12-13-27-15-19/h2-3,5-10,12-13,15,21,24H,4,11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZDZJONFDPUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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